molecular formula C8H7N3O B1309561 7-Amino-2(1H)-quinoxalinone CAS No. 98555-00-1

7-Amino-2(1H)-quinoxalinone

Cat. No. B1309561
CAS RN: 98555-00-1
M. Wt: 161.16 g/mol
InChI Key: ZERSLZUCVCYGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Amino-2(1H)-quinoxalinone” are not explicitly mentioned in the available sources .

Scientific Research Applications

Luminescent Materials

Synthesis and Luminescence Sensitization

The compound 7-Amino-4-trifluoromethyl-2-(1H)-quinolinone has been synthesized and identified as an effective antenna molecule for europium luminescence. It enhances the luminescence of europium when covalently attached to specific chelates, showcasing its potential in the development of luminescent materials (Chen & Selvin, 2000).

Synthetic Methodologies

Novel Routes for Quinolinone Preparation

Research has explored new methodologies for synthesizing quinolinone derivatives, highlighting efficient routes based on cyclization reactions. These synthetic advancements facilitate the production of various quinolinone compounds for further applications (Hradil et al., 2006).

Biological Activities

Aldose Reductase Inhibitors

Quinoxalinone derivatives have been synthesized as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These inhibitors exhibit significant potency, suggesting their potential in diabetes treatment (Yang et al., 2012).

Inhibition of α-Carbonic Anhydrases

A study on 7-Amino-3,4-dihydro-1H-quinolin-2-one revealed its ability to inhibit certain isoforms of α-carbonic anhydrases without lactam ring hydrolysis, contrasting with similar compounds. This finding introduces a new class of enzyme inhibitors (Vullo et al., 2015).

Antimicrobial Activity

Novel quinoxalines have been synthesized and evaluated for antimicrobial activity, with certain compounds exhibiting broad-spectrum activity. This research underscores the potential of quinoxalines as antimicrobial agents (Refaat et al., 2004).

Photophysical Properties

Fluorogenic Probe Development

The photophysical properties of quinoxalinones have been explored for the development of a fluorogenic probe for detecting hydrogen sulfide. This application highlights the potential of quinoxalinones in analytical chemistry and sensor technology (Renault et al., 2017).

Safety and Hazards

The safety and hazards associated with “7-Amino-2(1H)-quinoxalinone” are not specified in the available sources .

properties

IUPAC Name

7-amino-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSLZUCVCYGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406759
Record name 7-Amino-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98555-00-1
Record name 7-Amino-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.